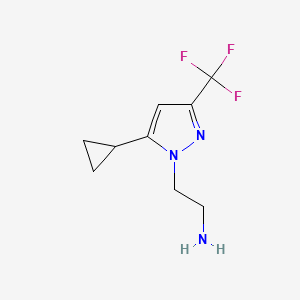

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

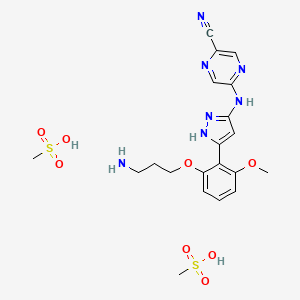

2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanamine, commonly known as 5-cyclopropyl-3-trifluoromethyl-1H-pyrazole (CPTP), is a compound with a wide range of potential applications in the scientific and medical research fields. CPTP is a compound containing an amine group and a pyrazole ring, both of which are important functional groups in pharmaceuticals and organic chemistry. CPTP has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its potential to be used in drug delivery systems. In addition, CPTP has been studied for its potential to act as a fluorescent dye and its ability to interact with various biomolecules.

Aplicaciones Científicas De Investigación

Antitumor Activity

- Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, incorporating pyrazole and pyrazolo[3,4-d]pyrimidine moieties, were synthesized for potential medical applications, particularly in antitumor activity. The compounds were tested in vitro, showing significant anti-cancer potency in some derivatives (Maftei et al., 2016).

Metal Complexes and Ligand Decomposition

- Pyrazole-based tripodal tetraamine ligands were synthesized and characterized, along with their metal complexes. The study explored their potential applications in coordination chemistry, including the formation of complexes with metals and the investigation of ligand decomposition reactions (Cubanski et al., 2013).

Platelet Antiaggregating and Other Activities

- A series of N-substituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and related compounds were synthesized. These compounds demonstrated various biological activities, including platelet antiaggregating, hypotensive, antiarrhythmic, local anesthetic, sedative, and antiinflammatory activities in animal models (Bruno et al., 1991).

DNA Binding and Cytotoxicity

- Cu(II) complexes with tridentate ligands, including pyrazole-ethanamine derivatives, were synthesized and characterized. These complexes showed promising DNA binding properties and exhibited low toxicity in various cancer cell lines, indicating potential for medical applications (Kumar et al., 2012).

Antimicrobial and Antifungal Activities

- Synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines exhibited significant inhibition of bacterial and fungal growth, suggesting their potential as antimicrobial agents (Rao et al., 2023).

Propiedades

IUPAC Name |

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3/c10-9(11,12)8-5-7(6-1-2-6)15(14-8)4-3-13/h5-6H,1-4,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDXYUNJNAFZPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2400444.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![6-Chloro-2-(4-chlorophenyl)-3-{[4-(2-fluorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2400453.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)